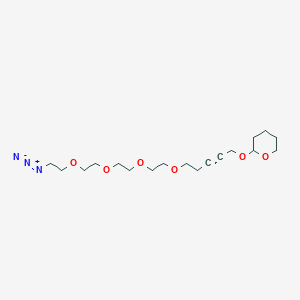

5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H31N3O6 |

|---|---|

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

2-[5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-ynoxy]oxane |

InChI |

InChI=1S/C18H31N3O6/c19-21-20-7-11-23-13-15-25-17-16-24-14-12-22-8-3-1-4-9-26-18-6-2-5-10-27-18/h18H,2-3,5-17H2 |

InChI-Schlüssel |

NLPVDZABDQLAPL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCOC(C1)OCC#CCCOCCOCCOCCOCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide

Abstract

This guide provides an in-depth technical overview of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide, a heterobifunctional linker of significant interest in modern medicinal chemistry and chemical biology. We will dissect its molecular architecture to understand its utility, focusing on its role as a versatile building block in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's physicochemical properties, the strategic inclusion of its functional components, and provides validated, step-by-step protocols for its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and for the requisite deprotection of its tetrahydropyranyl (THP) group. By grounding technical descriptions in mechanistic causality, this guide serves as a practical resource for professionals engaged in advanced drug discovery and development.

Introduction: The Critical Role of Linkers in Advanced Therapeutics

The paradigm of drug discovery is increasingly shifting from simple occupancy-driven pharmacology to sophisticated modalities that co-opt cellular machinery. Technologies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) exemplify this shift.[1] These complex systems rely on a central component: the linker. A linker is not merely a passive spacer but a critical determinant of a molecule's efficacy, influencing its solubility, cell permeability, metabolic stability, and the spatial orientation of its active components.[1][2]

Polyethylene glycol (PEG) linkers are frequently employed in this context due to their hydrophilicity, biocompatibility, and synthetic versatility.[3][4] The specific molecule of interest, this compound, is a sophisticated example of a PEG-based heterobifunctional linker, designed with precision for multi-step, high-yield synthetic applications.[5]

Molecular Profile and Physicochemical Properties

A thorough understanding of a chemical tool begins with its structure and intrinsic properties. This molecule is architecturally designed for sequential, controlled conjugation reactions.

Chemical Structure and Component Analysis

The molecule's name precisely describes its structure, which can be broken down into four key functional domains:

-

Tetrahydropyranyl (THP) Protected Alkyne: The 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1- portion contains an internal alkyne. One end is terminated with a hydroxyl group that is "protected" by a THP ether.[6] This protection strategy is crucial; it renders the hydroxyl group inert to reactions intended for the other end of the molecule, allowing for selective, stepwise synthesis.[7]

-

PEG4 Linker: The -PEG4- segment consists of four repeating ethylene glycol units. This hydrophilic chain enhances the aqueous solubility of the linker and any molecule it is conjugated to—a common challenge in the development of large, often hydrophobic molecules like PROTACs.[4][8] It also provides a flexible spacer, which is critical for allowing the two ends of a PROTAC to optimally bind their respective protein targets.[2]

-

Terminal Azide: The -azide group (N₃) is a highly specific and stable functional group. Its primary role is to participate in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring with an alkyne-containing molecule.[9][10] This reaction is prized for its high efficiency, mild reaction conditions, and bioorthogonality (meaning it does not react with other functional groups found in biological systems).[11][]

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of key properties for this linker is essential for experimental design, including calculations for reagent stoichiometry and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₁N₃O₆ | [5] |

| Molecular Weight (MW) | 385.5 g/mol | [5] |

| CAS Number | 2468714-97-6 | [5] |

| Purity | Typically ≥95% | [5] |

| Appearance | (Varies by supplier) | - |

| Storage Condition | -20°C, desiccated | [5][13] |

Core Application: A Two-Stage PROTAC Synthesis Workflow

This linker is optimally designed for a sequential synthesis strategy, which is a cornerstone of building heterobifunctional molecules like PROTACs. The workflow involves two primary stages: (1) conjugation via the azide handle and (2) deprotection followed by conjugation at the newly revealed hydroxyl group.

Stage 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide is the first point of reaction. It is designed to react with a molecule containing a terminal alkyne—for instance, a ligand for an E3 ubiquitin ligase (e.g., a derivative of thalidomide or pomalidomide). The CuAAC reaction forms an exceptionally stable 1,2,3-triazole linkage.[][14]

Causality: The choice of CuAAC is deliberate. Its high yield and specificity ensure that the first building block is attached cleanly without side reactions involving other parts of the linker or the ligand itself.[9] The reaction's tolerance for a wide range of functional groups and aqueous conditions makes it highly robust.[14]

The general workflow for this stage is depicted below.

Caption: Workflow for Stage 1 conjugation using CuAAC "click" chemistry.

Stage 2: THP Deprotection and Second Conjugation

With the first ligand securely attached, the THP protecting group at the other end of the linker is removed. This is typically achieved under mild acidic conditions, which cleaves the acetal linkage and regenerates the terminal hydroxyl group.[6][15]

Causality: The THP group is stable to the basic, reductive, and organometallic conditions often used in synthesis, but it is readily cleaved by acid.[7] This orthogonality is the key to the linker's utility. The deprotection unmasks a reactive handle precisely when it is needed for the next step.

Once deprotected, the resulting alcohol can be activated (e.g., converted to a mesylate or tosylate) or directly used in coupling reactions (e.g., ether formation, esterification, or Mitsunobu reaction) to attach the second component, such as the target protein binder (warhead).

The logical relationship is illustrated below.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. This compound, 2468714-97-6 | BroadPharm [broadpharm.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Bifunctional Linker: 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide for Advanced Bioconjugation and PROTAC Synthesis

Abstract

In the rapidly advancing fields of chemical biology and targeted therapeutics, the rational design of molecular tools is paramount. Heterobifunctional linkers, in particular, form the critical bridge in complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth technical overview of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide, a sophisticated linker engineered for versatility and control in sequential bioconjugation strategies. We will dissect its molecular structure, delineate its physicochemical properties, and explore the mechanistic principles that govern its application. Furthermore, this document provides field-tested experimental protocols and strategic insights for its effective use in research and drug development, with a focus on its role in constructing PROTACs.

Molecular Profile and Physicochemical Properties

This compound is a heterobifunctional molecule designed with distinct reactive termini separated by a flexible, hydrophilic spacer. Its structure facilitates a modular and controlled approach to synthesizing complex bioconjugates.

Chemical Structure:

(Image Source: BroadPharm)

(Image Source: BroadPharm)

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₁N₃O₆ | [1] |

| Molecular Weight | 385.5 g/mol | [1] |

| CAS Number | 2468714-97-6 | [1] |

| Appearance | Typically a colorless to pale yellow oil | Inferred from similar compounds |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents. The PEG4 moiety enhances aqueous solubility. | [2] |

| Storage Conditions | Store at -20°C for long-term stability. | [1] |

Core Functionality and Mechanistic Principles

The utility of this linker is derived from its three distinct chemical motifs: a terminal azide, a protected internal alkyne, and a polyethylene glycol (PEG) spacer. This design enables a powerful, sequential conjugation strategy.

The Trifecta of Functionality: Azide, Protected Alkyne, and PEG

-

Terminal Azide (N₃): This functional group is a cornerstone of "click chemistry".[3] It is exceptionally stable under most biological and synthetic conditions but reacts with high efficiency and specificity with alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes in copper-free reactions (SPAAC).[3][4] This bioorthogonality ensures that the azide does not react with native biological functional groups.[5]

-

THP-Protected Alkyne: The internal alkyne provides the second handle for click chemistry. It is protected by a tetrahydropyranyl (THP) group, an acid-labile acetal.[6] This protection is the key to the linker's utility in sequential reactions. While the azide end is being reacted, the alkyne remains inert. Subsequent exposure to mild acidic conditions cleanly removes the THP group, revealing the alkyne for a second, independent conjugation step.[6] This orthogonality is crucial for building complex molecules like PROTACs where two different molecules must be attached to the linker in a controlled manner.

-

PEG4 Spacer: The tetraethylene glycol (PEG4) chain is not merely a spacer. Its inclusion serves multiple critical functions:

-

Enhanced Solubility: PEG linkers are well-known for improving the aqueous solubility of hydrophobic molecules, a common challenge with PROTACs and other complex bioconjugates.[2][7]

-

Reduced Immunogenicity: The process of PEGylation can shield conjugated molecules from the host immune system.[4]

-

Optimized Spacing: In PROTAC design, the linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][8][9] The PEG4 unit provides a flexible chain of optimal length for many such systems.[10]

-

The Strategic Workflow: Sequential Click Chemistry

The linker's design enables a logical and efficient synthetic workflow. A molecule bearing an alkyne can be first "clicked" to the linker's azide terminus. After purification, the THP group can be removed to expose the linker's alkyne, which is then ready to be "clicked" to a second molecule bearing an azide.

Caption: Sequential conjugation workflow enabled by the bifunctional linker.

Application Spotlight: PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[11][12][13] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.[8][11] The linker is a critical determinant of PROTAC efficacy, influencing the formation of the key ternary complex (POI-PROTAC-E3 Ligase).[9][]

This compound is ideally suited for PROTAC synthesis. For example, an alkyne-functionalized E3 ligase ligand (e.g., for VHL or Cereblon) can be conjugated to the linker's azide. Following deprotection, the resulting azide-functionalized intermediate can be coupled to an azide-bearing POI ligand.

Caption: The catalytic mechanism of action for a PROTAC molecule.

Experimental Protocols and Best Practices

Adherence to validated protocols is essential for successful conjugation and synthesis. The following methodologies provide a reliable starting point for researchers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to the azide terminus of the linker.

Materials:

-

This compound

-

Alkyne-modified substrate (e.g., protein, small molecule)

-

Copper(II) Sulfate (CuSO₄), 20 mM stock in water

-

Sodium Ascorbate, 100 mM stock in water (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving linker and substrate if needed)

Procedure:

-

Preparation: Dissolve the linker and the alkyne-modified substrate in the reaction buffer. If necessary, use a minimal amount of DMSO to aid dissolution before diluting with buffer. A typical starting concentration for the limiting reagent is 1-10 mM for small molecules or 10-100 µM for biomolecules. Use a 1.5 to 5-fold molar excess of the other component.

-

Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand complex. For every 1 µL of 20 mM CuSO₄, add 5 µL of 50 mM THPTA. Mix gently and let it stand for 2-3 minutes. The ligand protects the biomolecule from oxidative damage and enhances reaction kinetics.[15][16]

-

Reaction Assembly: To the solution from Step 1, add the premixed catalyst from Step 2. A final copper concentration of 50-250 µM is generally effective.[16]

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be 5-20 times that of the copper.[17]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescent dyes. Monitor reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE).

-

Purification: Purify the resulting conjugate using a method suitable for the product (e.g., silica gel chromatography, reverse-phase HPLC, or size-exclusion chromatography).

Protocol 2: THP-Group Deprotection

This protocol describes the removal of the THP protecting group to unmask the alkyne functionality.

Materials:

-

THP-protected conjugate from the previous step

-

Solvent (e.g., Methanol, 2-Propanol, or Dichloromethane)

-

Mild Acid Catalyst (e.g., Pyridinium p-toluenesulfonate (PPTS), p-Toluenesulfonic acid (pTSA), or 80% Acetic Acid in water)

Procedure:

-

Dissolution: Dissolve the THP-protected conjugate in the chosen solvent.

-

Acidification: Add the acid catalyst.

-

For pTSA: Use a catalytic amount (e.g., 0.1 equivalents). The reaction is often performed at 0°C and allowed to warm to room temperature.[18]

-

For PPTS: This is a milder catalyst, often used for acid-sensitive substrates.[19]

-

For Acetic Acid: A solution of 80% acetic acid can be used at room temperature.

-

-

Incubation: Stir the reaction at room temperature for 2-16 hours. The reaction time depends on the substrate's stability and the chosen acid. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the deprotected product by column chromatography or another suitable method.

Safety and Handling

-

Azides: While high molecular weight organic azides are generally stable, they are potentially explosive. Avoid contact with strong reducing agents (other than those used in specific reactions), strong acids, and heavy metals. Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Copper Catalysts: Copper salts can be toxic. Avoid inhalation and skin contact.

-

Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents a highly sophisticated and enabling tool for the construction of complex molecular architectures. Its carefully designed features—an azide for click chemistry, a temporarily masked alkyne for sequential reactions, and a beneficial PEG spacer—provide researchers with exceptional control over the synthetic process. This linker is particularly powerful in the assembly of PROTACs, where the precise connection of two distinct biological ligands is essential for therapeutic function. As the field of targeted protein degradation and advanced bioconjugation continues to evolve, the demand for such rationally designed, multifunctional linkers will undoubtedly grow, paving the way for the next generation of precision therapeutics.

References

- 1. This compound, 2468714-97-6 | BroadPharm [broadpharm.com]

- 2. chempep.com [chempep.com]

- 3. Azide | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 8. Application of Linkers in Chemical Biology [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 15. broadpharm.com [broadpharm.com]

- 16. jenabioscience.com [jenabioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. total-synthesis.com [total-synthesis.com]

- 19. pubs.acs.org [pubs.acs.org]

THP-alkyne-PEG4-azide linker synthesis pathway

An In-Depth Technical Guide to the Synthesis of an Alkyne-PEG4-Azide Heterobifunctional Linker

Introduction

Heterobifunctional linkers are indispensable tools in modern chemical biology, drug delivery, and materials science, enabling the precise covalent conjugation of two different molecular entities. Among these, linkers incorporating a polyethylene glycol (PEG) spacer are highly valued for their ability to enhance solubility, reduce aggregation, and improve the pharmacokinetic properties of bioconjugates.[1] This guide details a robust and scalable synthetic pathway for a versatile Alkyne-PEG4-Azide linker. This linker features terminal alkyne and azide groups, which are poised for efficient and orthogonal conjugation via copper-catalyzed or strain-promoted "click chemistry" reactions.[2][3][4]

The synthesis employs a strategic use of a tetrahydropyranyl (THP) protecting group to differentiate the two hydroxyl termini of a tetraethylene glycol (PEG4) starting material. This approach allows for the sequential and controlled introduction of the alkyne and azide functionalities. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale that ensure a reproducible and high-yielding synthesis.

Overall Synthetic Strategy

The synthesis of the target linker, 1-azido-11-dodecyn-3,6,9-trioxaundecane (Azide-PEG4-Propargyl Ether), is accomplished through a four-step linear sequence. The core of this strategy is the temporary masking of one hydroxyl group of tetraethylene glycol, allowing for the selective functionalization of the other.

The pathway can be summarized as follows:

-

Mono-protection: Tetraethylene glycol is reacted with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form a mono-THP protected intermediate.

-

Alkynylation: The free hydroxyl group of the mono-protected PEG4 is converted to an alkoxide and reacted with propargyl bromide in a Williamson ether synthesis to install the terminal alkyne.[5][6][7]

-

Deprotection: The THP group is selectively removed under mild acidic conditions to reveal the terminal hydroxyl group on the other end of the linker.[8][9]

-

Azidation: The newly exposed hydroxyl group is converted to a terminal azide via a two-step process involving mesylation followed by nucleophilic substitution with sodium azide.

This entire workflow is depicted in the diagram below.

Part 1: Synthesis of Mono-THP-Protected Tetraethylene Glycol (THP-O-PEG4-OH)

Principle and Rationale

The foundational step of this synthesis is the selective protection of one of the two equivalent hydroxyl groups on tetraethylene glycol. The tetrahydropyranyl (THP) ether is an ideal choice for a protecting group in this context.[8][10] It is readily formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[11][12][13] The resulting THP ether is stable to strongly basic conditions, organometallic reagents, and nucleophiles that will be used in subsequent steps.[10][13] Critically, it can be easily removed later under mild acidic hydrolysis.[8][9][14]

To favor the formation of the mono-protected product over the di-protected byproduct, a molar excess of tetraethylene glycol is used relative to DHP. This statistical approach ensures that a significant portion of the DHP reacts with a fully deprotected diol, and the resulting mono-protected species can be readily separated from the unreacted diol and the di-protected byproduct by column chromatography.

Experimental Protocol

-

To a stirred solution of tetraethylene glycol (3.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq.).

-

Slowly add 3,4-dihydro-2H-pyran (DHP, 1.0 eq.) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the DHP is consumed.

-

Upon completion, quench the reaction by adding triethylamine (TEA, 0.1 eq.) to neutralize the acid catalyst.

-

Concentrate the mixture under reduced pressure. The residue will contain unreacted diol, the desired mono-protected product, and the di-protected byproduct.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure THP-O-PEG4-OH.

Data Presentation

| Reagent | MW ( g/mol ) | Equivalents | Sample Amount | Notes |

| Tetraethylene Glycol | 194.23 | 3.0 | 58.27 g | Must be anhydrous. |

| 3,4-Dihydro-2H-pyran | 84.12 | 1.0 | 8.41 g (9.1 mL) | Inhibitor should be removed if necessary.[12] |

| p-TsOH·H₂O | 190.22 | 0.05 | 0.95 g | Acid catalyst. |

| Dichloromethane (DCM) | - | - | ~200 mL | Anhydrous solvent. |

| Triethylamine (TEA) | 101.19 | 0.1 | 1.01 g (1.4 mL) | Used for quenching the reaction. |

Part 2: Introduction of the Alkyne Moiety

Principle and Rationale

The Williamson ether synthesis is a classic and highly effective method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][15] In this step, the free hydroxyl group of THP-O-PEG4-OH is deprotonated using a strong, non-nucleophilic base to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward, and the only byproduct is hydrogen gas. The resulting alkoxide then acts as a potent nucleophile, attacking the primary carbon of propargyl bromide and displacing the bromide leaving group to form the desired ether linkage.[5][6] The reaction works best with primary alkyl halides like propargyl bromide to avoid competing elimination reactions.[5]

Experimental Protocol

-

Dissolve THP-O-PEG4-OH (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.4 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add propargyl bromide (80 wt. % in toluene, 1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC.

-

Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product, THP-O-PEG4-O-CH₂-C≡CH, can be purified by column chromatography if necessary, though it is often clean enough to proceed to the next step.

Data Presentation

| Reagent | MW ( g/mol ) | Equivalents | Sample Amount | Notes |

| THP-O-PEG4-OH | 278.35 | 1.0 | 27.84 g | Starting material from Part 1. |

| Sodium Hydride (60%) | 40.00 (as 100%) | 1.2 | 1.60 g | Highly reactive; handle with care. |

| Propargyl Bromide (80%) | 118.96 (as 100%) | 1.2 | 17.84 g (11.4 mL) | Lachyrmatory; handle in a fume hood. |

| Tetrahydrofuran (THF) | - | - | ~250 mL | Anhydrous solvent. |

Part 3: Selective Deprotection of the THP Ether

Principle and Rationale

The key to this synthetic strategy is the selective removal of the THP protecting group without affecting the newly formed propargyl ether or the PEG backbone. THP ethers are acetals, which are stable to base but readily hydrolyzed under acidic conditions.[8][10] The mechanism involves protonation of the THP oxygen atom, followed by cleavage to form the alcohol and a resonance-stabilized oxocarbenium ion, which is then trapped by the solvent (e.g., methanol or water).[13] Using a catalytic amount of a strong acid like hydrochloric acid (HCl) or p-TsOH in an alcohol solvent provides mild conditions that efficiently cleave the THP group while leaving other functionalities intact.[9]

Experimental Protocol

-

Dissolve the crude or purified THP-O-PEG4-alkyne (1.0 eq.) in methanol (MeOH, 0.3 M).

-

Add a catalytic amount of p-TsOH·H₂O (0.1 eq.) or a few drops of concentrated HCl.

-

Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product.

-

Once the reaction is complete, neutralize the acid by adding solid sodium bicarbonate (NaHCO₃) or a slight excess of triethylamine until the solution is neutral (pH ~7).

-

Filter off any solids and concentrate the filtrate under reduced pressure.

-

The crude product, HO-PEG4-O-CH₂-C≡CH, can be purified by column chromatography to remove any non-polar byproducts (e.g., from the DHP) and the catalyst.

Data Presentation

| Reagent | MW ( g/mol ) | Equivalents | Sample Amount | Notes |

| THP-O-PEG4-Alkyne | 316.40 | 1.0 | 31.64 g | Starting material from Part 2. |

| p-TsOH·H₂O | 190.22 | 0.1 | 1.90 g | Acid catalyst for hydrolysis. |

| Methanol (MeOH) | - | - | ~330 mL | Solvent. |

| Sodium Bicarbonate | 84.01 | - | q.s. | Used for neutralization. |

Part 4: Conversion of Hydroxyl to Terminal Azide

Principle and Rationale

The final transformation converts the terminal hydroxyl group into an azide. While one-pot methods like the Mitsunobu reaction exist, a more robust and scalable two-step procedure is often preferred for its reliability and ease of purification.[16][17]

-

Mesylation: The alcohol is first converted into an excellent leaving group, a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA). The base neutralizes the HCl byproduct.

-

Azide Displacement: The intermediate mesylate is then subjected to an Sₙ2 reaction with sodium azide (NaN₃). Azide is a good nucleophile, and it readily displaces the mesylate group to form the final product with inversion of configuration (though this is irrelevant for a primary alcohol). This two-step process is generally high-yielding and avoids the difficult-to-remove byproducts associated with phosphine-based reactions.[18]

An alternative one-step procedure involves using diphenyl phosphorazidate (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[17][18][19] This method can be very efficient for reactive alcohols and simplifies the workflow, though the two-step method is often considered more universally applicable.[17]

Experimental Protocol

-

Mesylation:

-

Dissolve HO-PEG4-alkyne (1.0 eq.) and triethylamine (TEA, 1.5 eq.) in anhydrous DCM (0.4 M) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. A white precipitate (triethylammonium chloride) will form.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC until the starting alcohol is consumed.

-

Dilute the mixture with DCM and wash sequentially with cold water, dilute HCl (1 M), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Do not heat the crude mesylate. Use it immediately in the next step.

-

-

Azidation:

-

Dissolve the crude mesylate intermediate in anhydrous dimethylformamide (DMF, 0.5 M).

-

Add sodium azide (NaN₃, 3.0 eq.).

-

Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash extensively with water (to remove DMF) and then with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product, Azide-PEG4-Alkyne, by silica gel column chromatography to yield a pure, colorless oil.

-

Data Presentation

| Reagent | MW ( g/mol ) | Equivalents | Notes |

| Step 4a: Mesylation | |||

| HO-PEG4-Alkyne | 232.27 | 1.0 | Starting material from Part 3. |

| Triethylamine (TEA) | 101.19 | 1.5 | Base to neutralize HCl. |

| Methanesulfonyl Chloride | 114.55 | 1.2 | Highly reactive; handle with care. |

| Step 4b: Azidation | |||

| Mesylate Intermediate | 310.35 | 1.0 | Used directly from the previous step. |

| Sodium Azide (NaN₃) | 65.01 | 3.0 | Toxic; handle with appropriate safety measures. |

| Dimethylformamide (DMF) | - | - | Anhydrous, polar aprotic solvent. |

Conclusion

This guide outlines a logical and field-proven four-step synthesis for a heterobifunctional Alkyne-PEG4-Azide linker. By leveraging a temporary THP protecting group, the pathway allows for the controlled and sequential installation of the alkyne and azide functionalities onto a tetraethylene glycol scaffold. Each step employs well-understood and reliable chemical transformations, from the acid-catalyzed protection of an alcohol to the Williamson ether synthesis and a robust two-step azidation. The detailed protocols and the rationale behind the experimental choices provide researchers and drug development professionals with a comprehensive blueprint for producing this valuable chemical tool for advanced bioconjugation applications.

References

- 1. Azide PEG4 Propionic Acid - JenKem Technology USA [jenkemusa.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 11. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 12. Dihydropyran (DHP) [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 18. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]

- 19. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]

Introduction: The Molecular Bridge in Modern Drug Development

An In-Depth Technical Guide to the Heterobifunctional Linker CAS 2468714-97-6

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the final construct. The compound registered under CAS 2468714-97-6, identified as 2H-Pyran, 2-[(17-azido-6,9,12,15-tetraoxaheptadec-2-yn-1-yl)oxy]tetrahydro- , also known as 5-(Tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-peg4-azide , represents a sophisticated class of heterobifunctional linkers designed for sequential bioconjugation reactions.[1][2][3][4][5]

This guide provides a detailed examination of its chemical structure, physicochemical properties, and the strategic rationale behind its design. It serves as a technical resource for researchers and drug development professionals, offering insights into its application through the lens of its constituent functional groups and the powerful "click chemistry" it enables.

Deconstructing the Architecture: A Molecule of Three Parts

The utility of CAS 2468714-97-6 arises from its modular design, which incorporates three distinct chemical motifs, each serving a specific and vital purpose in a multi-step conjugation strategy.

Caption: Key functional components of CAS 2468714-97-6.

-

The Azide Terminus (N₃): This functional group is a cornerstone of "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility.[6][7] The azide group remains stable and largely unreactive under most biological conditions but readily undergoes a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne to form a highly stable triazole ring.[1][8][9] This serves as the first "click" handle for conjugation.

-

The PEG Spacer (-PEG4-): The central part of the molecule is a polyethylene glycol (PEG) chain. PEG linkers are widely employed in drug development for several critical reasons:

-

Enhanced Solubility: They impart hydrophilicity to the conjugate, which is crucial when linking hydrophobic drugs to large biomolecules.[10][11]

-

Improved Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life in vivo.[10][12][13]

-

Reduced Immunogenicity: PEGylation can "shield" the conjugate from the immune system, lowering the risk of an adverse immune response.[10][12]

-

-

The Protected Alkyne Terminus: The second reactive handle is a terminal alkyne. Critically, this alkyne is protected by a tetrahydropyranyl (THP) group .[14][15] The THP group acts as a temporary "cap," rendering the alkyne inert. This is a deliberate design choice to enforce a sequential reaction strategy. The alkyne can only participate in a click reaction after the THP group has been selectively removed under acidic conditions.[14][16] This prevents self-polymerization or uncontrolled conjugation during the first reaction step involving the azide group.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its core properties can be summarized. Researchers should anticipate that its properties will be largely defined by the PEG chain, making it soluble in water and a range of organic solvents.

| Property | Value / Description | Source |

| CAS Number | 2468714-97-6 | [1][4] |

| Chemical Name | 2H-Pyran, 2-[(17-azido-6,9,12,15-tetraoxaheptadec-2-yn-1-yl)oxy]tetrahydro- | [1][17] |

| Synonym | This compound | [2][4] |

| Molecular Formula | C₁₈H₃₁N₃O₆ | [1][4] |

| Molecular Weight | 385.46 g/mol (often listed as 385.5) | [1][4] |

| Purity | Typically ≥95% from commercial suppliers | [4] |

| Appearance | Inferred to be a liquid or low-melting solid based on similar PEGylated compounds. | N/A |

| Solubility | Expected to be soluble in water, DMSO, DMF, and chlorinated solvents. | N/A |

| Storage | Recommended storage at -20°C for long-term stability. | [4] |

Core Experimental Workflows and Protocols

The use of CAS 2468714-97-6 in a bioconjugation project follows a logical, two-stage workflow: first, the deprotection of the alkyne, and second, the sequential click reactions.

Caption: General experimental workflow for using the bifunctional linker.

Protocol 1: THP Group Deprotection (Alkyne Activation)

Causality: The THP ether is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved by acid.[14] The mechanism involves protonation of the THP oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol (in this case, the propargyl alcohol end of the linker).[14] Mild acidic catalysts like pyridinium p-toluenesulfonate (PPTS) are often chosen to avoid degrading other acid-sensitive functional groups in the molecule.[16]

Methodology:

-

Dissolution: Dissolve the THP-protected linker (1 equivalent) in an alcoholic solvent such as methanol (MeOH) or ethanol (EtOH). The alcohol acts as a solvent and a scavenger for the released tetrahydropyran cation.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst. Common choices include:

-

Pyridinium p-toluenesulfonate (PPTS, ~0.1 eq.) for sensitive substrates.[16]

-

p-Toluenesulfonic acid (TsOH, ~0.1 eq.).

-

Dilute HCl in an organic solvent.

-

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup:

-

Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting deprotected linker using flash column chromatography on silica gel if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: The CuAAC reaction is a highly efficient and specific method for forming a 1,4-disubstituted 1,2,3-triazole linkage.[8][18] The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[1] Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often included to stabilize the Cu(I) oxidation state and protect sensitive biomolecules from oxidative damage.[8]

Methodology:

-

Preparation: In an appropriate solvent system (often a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF), combine the azide-containing molecule (1 eq.) and the alkyne-containing molecule (1-1.2 eq.).

-

Catalyst Premix: In a separate vial, prepare the catalyst solution. Add the reducing agent, sodium ascorbate (e.g., 5 eq. from a freshly prepared stock solution), to an aqueous solution of the copper source, copper(II) sulfate (CuSO₄, e.g., 1 eq.). A ligand like TBTA can be added to the main reaction mixture before the copper/ascorbate solution.

-

Reaction Initiation: Add the catalyst premix to the solution containing the azide and alkyne.

-

Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. For biomolecules, reactions are typically performed at physiological pH (7-8).[19]

-

Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the resulting bioconjugate is typically purified using methods appropriate for the molecules involved, such as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography.

Conclusion

CAS 2468714-97-6 is a powerful and strategically designed tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with a protected reactive group, allows for the controlled, sequential assembly of complex biomolecular architectures. The integral PEG spacer further enhances its utility by conferring favorable physicochemical and pharmacokinetic properties to the final conjugate. Understanding the distinct roles of its azide, PEG, and protected alkyne components is key to leveraging its full potential in creating next-generation therapeutics like ADCs and PROTACs.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | Futur Enzymes [futurenzymes.com]

- 4. This compound, 2468714-97-6 | BroadPharm [broadpharm.com]

- 5. 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide_新研博美 [xinyanbm.com]

- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 7. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 8. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azide | BroadPharm [broadpharm.com]

- 10. adcreview.com [adcreview.com]

- 11. precisepeg.com [precisepeg.com]

- 12. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 16. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chembk.com [chembk.com]

- 18. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]

- 19. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Solubility of Azide-PEG-Alkyne Heterobifunctional Linkers: A Technical Guide

Foreword: The Unseen Pillar of Bioconjugation

In the intricate world of bioconjugation and drug development, the success of novel therapeutics often hinges on the unseen workhorses of molecular assembly: the linkers. Among these, azide-PEG-alkyne heterobifunctional linkers have emerged as indispensable tools, enabling the precise and efficient coupling of diverse molecular entities through the celebrated "click chemistry".[1][2][3] However, beyond the elegance of their bioorthogonal reactivity, a fundamental property governs their utility and, ultimately, the success of a conjugation strategy: solubility. This guide provides an in-depth exploration of the solubility characteristics of azide-PEG-alkyne linkers, offering researchers, scientists, and drug development professionals a comprehensive understanding of the factors that dictate their behavior in solution and practical strategies to harness their full potential.

The Molecular Architecture of Solubility: Deconstructing the Azide-PEG-Alkyne Linker

The solubility of these linkers is not a monolithic property but rather a complex interplay of its constituent parts: the polyethylene glycol (PEG) backbone and the terminal azide and alkyne functional groups.

The Hydrophilic Engine: The Polyethylene Glycol (PEG) Backbone

Polyethylene glycol is a synthetic, hydrophilic, and biocompatible polymer renowned for its ability to enhance the solubility of conjugated molecules.[4][5][6] This remarkable property stems from the repeating ethylene oxide units (–CH₂−CH₂−O−) that form the PEG chain.[7] The oxygen atoms in these units can form hydrogen bonds with water molecules, creating a hydration shell that facilitates dissolution in aqueous environments.[7][8]

The length of the PEG chain is a critical determinant of the linker's overall solubility.[9][10] Generally, a longer PEG chain imparts greater water solubility.[9][11][12] This is due to the increased number of ethylene oxide units available to interact with water molecules, effectively increasing the hydrodynamic radius of the linker and preventing aggregation.[5][9]

Table 1: Impact of PEG Chain Length on Physicochemical Properties

| PEG Chain Length | Aqueous Solubility | Hydrodynamic Radius | Steric Hindrance | Potential for Immunogenicity |

| Short (2-12 units) | Moderate | Small | Low | Low |

| Medium (12-48 units) | High | Moderate | Moderate | Generally Low |

| Long (>48 units) | Very High | Large | High | Can increase in some cases |

It is crucial to understand that the relationship between PEG chain length and solubility is not always linear and can be influenced by the nature of the molecule being conjugated.[9]

The Functional Ends: Azide and Alkyne Groups

The terminal azide (-N₃) and alkyne (C≡CH or a derivative) groups are the reactive handles that enable the powerful copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[3][13] While essential for conjugation, their impact on the overall solubility of the linker molecule itself is an important consideration.

The azide group is a relatively small and polar functional group. Its contribution to the overall solubility is generally less significant than the PEG backbone. Similarly, terminal alkynes are nonpolar. The introduction of these functional groups at the termini of a hydrophilic PEG chain creates an amphipathic molecule. This can, in some instances, lead to self-assembly or aggregation, particularly with shorter PEG chains or at high concentrations.

The Solvent Environment: A Critical Factor in Linker Performance

The choice of solvent is paramount for the successful handling and reaction of azide-PEG-alkyne linkers. Their solubility can vary significantly between aqueous and organic solvents.

Aqueous Solubility: The Realm of Bioconjugation

Given that most bioconjugation reactions occur in aqueous buffers, the water solubility of these linkers is of primary importance.[7][14] The PEG backbone is the primary driver of aqueous solubility.[8] Linkers with longer PEG chains generally exhibit excellent solubility in water and a wide range of aqueous buffers (e.g., PBS, TRIS, HEPES).[15][16]

However, challenges can arise, especially with linkers having short PEG chains or when conjugating to hydrophobic molecules. In such cases, aggregation can occur, reducing the effective concentration of the linker and hindering the reaction efficiency.

Organic Solvent Solubility: Aiding Synthesis and Purification

Azide-PEG-alkyne linkers are also soluble in a variety of polar organic solvents.[15][16] This is particularly useful during the synthesis, purification, and storage of the linkers. Common organic solvents that effectively dissolve these linkers include:

Conversely, they are generally less soluble in nonpolar organic solvents like diethyl ether and hexane.[15][16]

Experimental Workflow: Assessing and Optimizing Linker Solubility

A systematic approach to evaluating and optimizing the solubility of azide-PEG-alkyne linkers is crucial for reproducible and successful conjugation experiments.

Visual Solubility Assessment: A First-Line Approach

A simple yet effective initial step is to visually assess the solubility of the linker in the desired solvent system.

Protocol 1: Visual Solubility Assessment

-

Preparation: Weigh a small, precise amount of the azide-PEG-alkyne linker.

-

Solvent Addition: Add a defined volume of the chosen solvent (e.g., water, PBS buffer, or an organic solvent) to achieve a target concentration.

-

Dissolution: Vortex or gently agitate the mixture at room temperature.

-

Observation: Visually inspect the solution for any undissolved particles, cloudiness, or phase separation. A clear, homogenous solution indicates good solubility at that concentration.

-

Incremental Concentration: If the linker dissolves completely, incrementally increase the concentration to determine the approximate solubility limit.

Quantitative Solubility Determination: For Precise Applications

For applications requiring precise knowledge of solubility, more quantitative methods can be employed. High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved linker in a saturated solution.

Troubleshooting Solubility Challenges: Practical Strategies for Success

Encountering solubility issues with azide-PEG-alkyne linkers can be a frustrating roadblock. Here are some field-proven strategies to overcome these challenges.

Modifying the Solvent System

-

Co-solvents: For linkers with marginal aqueous solubility, the addition of a small percentage of a water-miscible organic co-solvent like DMSO or DMF can significantly improve solubility.[17] It is crucial to ensure that the chosen co-solvent is compatible with the biomolecules in the conjugation reaction and does not cause denaturation.

-

pH Adjustment: The solubility of some linkers, particularly those containing ionizable groups, can be pH-dependent. Adjusting the pH of the buffer may enhance solubility. However, this must be done cautiously to avoid degrading the linker or the target biomolecules.

Optimizing Linker Selection

-

Longer PEG Chains: If solubility is a persistent issue, selecting a linker with a longer PEG chain is the most direct solution.[10] The increased hydrophilicity will generally overcome solubility limitations.

-

Branched PEG Linkers: Branched or multi-arm PEG linkers can offer superior solubility and shielding effects compared to their linear counterparts.[12]

Practical Handling Tips

-

Fresh Solutions: Always prepare solutions of azide-PEG-alkyne linkers fresh before use.[18] Prolonged storage in solution, especially in aqueous buffers, can lead to hydrolysis of certain functional groups.

-

Stock Solutions in Organic Solvents: For convenience, high-concentration stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C or -80°C.[13][16] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Conclusion: Solubility as a Cornerstone of Successful Bioconjugation

The solubility of azide-PEG-alkyne heterobifunctional linkers is a critical, yet often overlooked, parameter that profoundly influences the efficiency and reproducibility of bioconjugation reactions. By understanding the interplay between the PEG backbone, the terminal functional groups, and the solvent environment, researchers can make informed decisions in linker selection and experimental design. A systematic approach to assessing and optimizing solubility, coupled with practical troubleshooting strategies, will empower scientists and drug developers to fully leverage the power of these versatile molecular tools, paving the way for the next generation of innovative therapeutics and diagnostics.

References

- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. PolyU Electronic Theses: Poly(Ethylene Glycol) (PEG) molecular weight, concentration, and exposure time effects on its surface properties : hydrophobicity and mechanical stiffness [theses.lib.polyu.edu.hk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ポリエチレングリコール(PEG):DDSと組織工学での活用・選択ガイド [sigmaaldrich.com]

- 7. chempep.com [chempep.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. purepeg.com [purepeg.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. precisepeg.com [precisepeg.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creativepegworks.com [creativepegworks.com]

- 16. creativepegworks.com [creativepegworks.com]

- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. purepeg.com [purepeg.com]

Strategic Deployment of the Tetrahydropyranyl (THP) Protecting Group in the Synthesis of Click Chemistry Linkers

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Click Chemistry and the Central Role of Linkers

The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the landscape of chemical synthesis, particularly in drug discovery, bioconjugation, and materials science.[1][2] The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[3][4] This reaction is lauded for its high efficiency, stereospecificity, mild reaction conditions, and broad functional group tolerance.[5][6]

At the heart of many click chemistry applications lies the linker , a chemical entity that connects two or more distinct molecules. In fields like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), heterobifunctional linkers are critical components that bridge a targeting moiety to a payload or an E3 ligase binder to a protein-of-interest ligand.[7][8] The synthesis of these linkers, which must possess two distinct, selectively addressable reactive groups (e.g., an azide and a hydroxyl group), presents a significant synthetic challenge that necessitates a robust and orthogonal protecting group strategy.

The Imperative of Orthogonal Protection in Linker Synthesis

Synthesizing a heterobifunctional linker requires precise control over reactivity. For instance, if a linker needs to contain both an alkyne for a click reaction and a hydroxyl group for later conjugation to a different molecule, the hydroxyl group must be "masked" or "protected" while the alkyne end is being manipulated, and vice versa. This is the principle of orthogonal protection : using protecting groups that can be installed and removed under specific conditions that do not affect other functional groups or other protecting groups within the same molecule.[9]

The choice of a protecting group is therefore a critical strategic decision, governed by its:

-

Ease of introduction and removal: The protection and deprotection steps should be high-yielding and straightforward.

-

Stability: The group must be robust enough to withstand the reaction conditions used for modifying other parts of the linker.

-

Orthogonality: It must be selectively removable without affecting the final click chemistry handles (azide and alkyne) or the resulting triazole ring.

The Tetrahydropyranyl (THP) Group: A Versatile Workhorse for Hydroxyl Protection

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols in organic synthesis.[10][11] It is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[12] The resulting THP ether is, in essence, an acetal.[13]

The THP group is an excellent candidate for linker synthesis for several key reasons:

-

Low Cost: The reagent, 3,4-dihydro-2H-pyran, is inexpensive and readily available.[14]

-

Ease of Introduction: The protection reaction is typically straightforward, often requiring only a catalytic amount of acid.[15]

-

Robust Stability: THP ethers are exceptionally stable under a wide range of non-acidic conditions, including strongly basic media, reactions with organometallic reagents (like Grignard or organolithium reagents), metal hydride reductions, and various alkylation and acylation conditions.[10][12][14] This stability is crucial as it allows for subsequent synthetic transformations on other parts of the linker, such as the introduction of an azide group, without premature deprotection.

A notable drawback is that the formation of a THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral.[10][11] This can complicate purification and NMR analysis, a factor that researchers must consider during characterization.

The Chemistry of Control: Mechanism of THP Protection and Deprotection

The utility of the THP group hinges on its predictable, acid-catalyzed reaction mechanism for both its installation and removal.

Protection Mechanism: The process begins with the protonation of the dihydropyran double bond by an acid catalyst, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this carbocation. A final deprotonation step yields the THP ether and regenerates the acid catalyst.[12][15]

References

- 1. Multivalent, bifunctional dendrimers prepared by click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Hydrophilic Advantage: A Technical Guide to PEG4 Spacers in Bioconjugation

Executive Summary

In the landscape of advanced biotherapeutics, the chemical linker connecting a biomolecule to its payload is a critical determinant of efficacy, stability, and safety. Among the most versatile and effective linkers are those incorporating polyethylene glycol (PEG) spacers. This technical guide provides an in-depth examination of the tetraethylene glycol (PEG4) spacer—a discrete, monodisperse linker comprising four ethylene glycol units. We will explore its fundamental physicochemical properties, its crucial role in enhancing the performance of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and provide a detailed experimental protocol for its application.

Introduction: The Linker as a Critical Design Element

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is the foundational strategy for creating novel therapeutics and diagnostics.[1] The linker used in this process is far from a passive tether; it profoundly influences the solubility, stability, pharmacokinetics, and overall function of the final conjugate.[1] A significant challenge in this field is managing the properties of often hydrophobic small-molecule drugs when conjugated to large, hydrophilic antibodies or proteins.[2][3] Increased hydrophobicity can lead to aggregation, precipitation, and increased immunogenicity, compromising the therapeutic potential of the bioconjugate.[3][4]

PEGylation, the attachment of PEG chains, is a widely adopted strategy to overcome these hurdles.[1] PEG is a hydrophilic, flexible, and biocompatible polymer known to improve the drug-like properties of biotherapeutics.[5][6] While polydisperse PEGs (a mixture of different chain lengths) are common, discrete PEG (dPEG®) linkers, which have a precisely defined length and molecular weight, are essential for producing homogenous bioconjugates with reproducible pharmacological profiles.[1][7] The PEG4 spacer is a prime example of a discrete linker that offers a unique and powerful balance of hydrophilicity and defined spatial separation.[1]

Core Hydrophilic Properties of the PEG4 Spacer

The advantageous properties of the PEG4 spacer stem directly from its chemical structure: a chain of four repeating ethylene glycol units. The ether oxygen atoms in this backbone are the key to its functionality.

Mechanism of Enhanced Solubility

The ether oxygens in the PEG backbone act as hydrogen bond acceptors, allowing them to form hydrogen bonds with water molecules.[6] This creates a hydration shell around the linker and the attached payload.[8][9] This "shielding" effect has several profound consequences:

-

Increased Aqueous Solubility : By effectively surrounding a hydrophobic drug molecule with a cloud of associated water molecules, the PEG4 spacer dramatically increases the overall water solubility of the bioconjugate.[3][10][11][12] This is a critical factor for enabling intravenous formulations and preventing aggregation during storage and administration.[9]

-

Reduced Aggregation : Protein aggregation is a major concern in biotherapeutic development, as it can lead to loss of activity and induce an immune response.[13] The hydration shell provided by the PEG4 spacer not only improves solubility but also acts as a physical barrier, preventing the non-specific hydrophobic interactions between conjugate molecules that lead to aggregation.[13][14][15] Even short PEG spacers like PEG4 can effectively prevent precipitation and render potential aggregates soluble.[7][13]

Mitigation of Steric Hindrance

Steric hindrance occurs when the bulky nature of molecules physically obstructs a desired chemical reaction or biological interaction.[16] The defined length and flexibility of the PEG4 spacer (approximately 14 angstroms) acts as an optimal spacer arm.[17] This physically separates the conjugated molecules, such as an antibody and a drug, ensuring that each component can maintain its native conformation and function without interfering with the other.[8][16] This is crucial for maintaining the binding affinity of an antibody or the activity of an enzyme after conjugation.

Impact on Immunogenicity

The "stealth" properties conferred by PEGylation are well-documented.[8] The hydration shell created by the PEG4 chain can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of the bioconjugate being recognized and cleared by the immune system.[3][11][14] This leads to a longer circulation half-life and sustained therapeutic effect.[10][] While PEG itself can be immunogenic, particularly at higher molecular weights, short, discrete PEGs like PEG4 are generally considered to have low immunogenicity.[6][19][20]

Quantitative Insights: Comparative Data on Linker Properties

The decision to incorporate a PEG4 spacer is grounded in quantifiable improvements to a bioconjugate's properties. The following table summarizes key physicochemical differences between common linker types.

| Property | Alkyl Linker (e.g., MC) | PEG4 Linker | Longer PEG Linker (e.g., PEG12) | Rationale & Impact |

| Hydrophilicity | Low (Hydrophobic) | High | Very High | PEG's ether oxygens form H-bonds with water, increasing solubility and preventing aggregation.[9][21] |

| Calculated LogP | High | Low | Very Low | A lower LogP value correlates with increased aqueous solubility, a critical attribute for drug development.[21] |

| Flexibility | Moderate | High | Very High | The C-O bonds in the PEG backbone allow for free rotation, providing conformational flexibility.[6][17] |

| Tendency for Aggregation | High | Low | Very Low | Increased hydrophilicity from PEG chains mitigates non-specific hydrophobic interactions that cause aggregation.[4] |

| Homogeneity | High (Discrete) | High (Discrete) | Can be Polydisperse | Using a discrete PEG4 linker ensures batch-to-batch consistency, a critical quality attribute for regulatory approval.[1][7] |

Key Applications of the PEG4 Spacer

The versatile properties of PEG4 spacers have made them integral to several cutting-edge therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen.[2][] The PEG4 spacer is often incorporated to enhance the solubility of the hydrophobic payload, prevent aggregation (especially at higher drug-to-antibody ratios), and improve the overall pharmacokinetic profile of the ADC.[4][22] The use of a discrete PEG4 spacer contributes to the homogeneity of the final ADC product, which is critical for safety and efficacy.[7]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8][23] The linker connecting the target-binding and E3-recruiting ligands is critical for the formation of a stable and productive ternary complex.[23] PEG linkers, including PEG4, are frequently used to provide the optimal length and hydrophilicity required for this complex to form efficiently, enhancing the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[21][23][][25]

Experimental Workflow: Biotinylation of an Antibody using NHS-PEG4-Biotin

To illustrate the practical application of a PEG4 spacer, this section provides a detailed protocol for labeling a purified IgG antibody with biotin using an N-hydroxysuccinimide (NHS) ester-activated PEG4 linker. This is a foundational technique for developing immunoassays and purification systems.

Workflow Overview

The diagram below outlines the key steps in the antibody biotinylation process, from preparation to final purification and analysis.

Caption: Workflow for antibody biotinylation using a PEG4 linker.

Detailed Step-by-Step Protocol

This protocol is optimized for labeling 1 mg of a typical IgG antibody (~150 kDa).

Materials:

-

Purified IgG Antibody (1 mg/mL in PBS, pH 7.2)

-

EZ-Link™ NHS-PEG4-Biotin (e.g., Thermo Scientific, Product No. 21329)[26]

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (must be free of primary amines like Tris).[26]

-

Purification: Zeba™ Spin Desalting Column (e.g., Thermo Scientific, 7K MWCO) or Slide-A-Lyzer™ Dialysis Cassette.[26]

-

Quantification: Pierce™ Biotin Quantitation Kit (HABA Assay).[26]

Procedure:

-

Preparation:

-

Reagent Calculation (20-fold molar excess):

-

Moles of IgG: (1 mg / 150,000,000 mg/mol) = 6.67 x 10⁻⁹ mol

-

Moles of Biotin needed: 6.67 x 10⁻⁹ mol * 20 = 1.33 x 10⁻⁷ mol

-

Mass of Biotin needed: 1.33 x 10⁻⁷ mol * 587.6 g/mol = 7.8 x 10⁻⁵ g = 0.078 mg

-

Scientist's Note: It is often more practical to create a stock solution. Dissolve 2 mg of NHS-PEG4-Biotin in 340 µL of DMSO to create a 10 mM stock solution. For the reaction, you would add 13.3 µL of this stock to your 1 mL antibody solution.[28]

-

-

Conjugation Reaction:

-

Add the calculated volume of the NHS-PEG4-Biotin stock solution to the antibody solution.[29]

-

Gently mix by pipetting. Do not vortex, as this can denature the antibody.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[28][30] The choice of temperature is a trade-off between reaction efficiency and protein stability.

-

-

Purification:

-

To remove non-reacted NHS-PEG4-Biotin, process the entire reaction volume through a desalting spin column according to the manufacturer's instructions.[26] Alternatively, perform dialysis against PBS overnight at 4°C. This step is crucial to remove excess biotin which would interfere with downstream applications.

-

-

Analysis and Validation:

-

Determine Degree of Labeling: Use a HABA assay to quantify the number of biotin molecules incorporated per antibody.[30] A typical result for this protocol is 3-5 biotins per IgG.[26][31]

-

Assess Purity: Run the purified conjugate on an SDS-PAGE gel alongside the unlabeled antibody. A slight increase in the molecular weight of the labeled antibody bands should be observable.

-

Storage: Store the purified, biotinylated antibody under the same conditions as the original unlabeled antibody, typically at 4°C for short-term or aliquoted at -20°C for long-term storage.[26]

-

Mechanistic Visualization: The Hydrophilic Shield

The following diagram illustrates the core principle of how a PEG4 spacer imparts hydrophilicity. It contrasts a bioconjugate linked with a hydrophobic alkyl chain, which promotes aggregation, against one linked with a PEG4 spacer, which creates a protective hydration shell.

Caption: PEG4 spacers create a hydration shell, preventing aggregation.

Conclusion

The discrete PEG4 spacer is a powerful and versatile tool in bioconjugation, offering a rational solution to the persistent challenges of solubility, aggregation, steric hindrance, and immunogenicity.[3] Its defined length ensures the production of homogeneous conjugates, while its inherent hydrophilicity fundamentally improves the physicochemical and pharmacokinetic properties of complex biotherapeutics.[1][7] For researchers, scientists, and drug development professionals, a thorough understanding and strategic implementation of PEG4 linkers are essential for the successful design and clinical translation of the next generation of targeted therapies and diagnostics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. purepeg.com [purepeg.com]

- 15. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. purepeg.com [purepeg.com]

- 19. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 25. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. assets.fishersci.com [assets.fishersci.com]

- 29. broadpharm.com [broadpharm.com]

- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 31. documents.thermofisher.com [documents.thermofisher.com]

5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide molecular weight

An In-Depth Technical Guide to 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide

Introduction: A Multifunctional Tool for Advanced Bioconjugation

In the landscape of modern drug development and chemical biology, precision and control are paramount. The ability to assemble complex molecular architectures—such as antibody-drug conjugates (ADCs) or targeted imaging agents—relies on a sophisticated toolkit of chemical linkers. This compound is a prime example of such a tool, engineered for multi-step, orthogonal conjugation strategies.

This guide provides a comprehensive technical overview of this heterobifunctional linker, delving into the strategic purpose of its constituent parts, its core physicochemical properties, and detailed protocols for its application. We will explore the causality behind its design, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique capabilities.

At its core, this molecule is not a simple A-to-B linker. It is a protected, sequential-use reagent featuring three key components:

-

A Tetrahydropyranyl (THP)-Protected Alkyne: A terminal alkyne is "masked" by a THP group, rendering it inert. This allows the azide handle to be reacted selectively. The alkyne can be revealed in a subsequent step through a controlled chemical cleavage.

-

An Azide Handle: A bioorthogonal functional group, stable and ready to participate in highly efficient "click chemistry" reactions.

-

A PEG4 Spacer: A hydrophilic tetraethylene glycol linker that enhances aqueous solubility, mitigates steric hindrance, and improves the pharmacokinetic profile of the final conjugate.[][2][3]

This design enables the sequential or differential conjugation of two different molecules, providing a level of control essential for creating precisely defined bioconjugates.

PART 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of reproducible science. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight (MW) | 385.5 g/mol | [4] |

| Chemical Formula | C₁₈H₃₁N₃O₆ | [4] |

| CAS Number | 2468714-97-6 | [4] |

| Purity | Typically ≥95% | [4] |

| Appearance | Varies (often an oil or solid) | N/A |

| Storage Conditions | -20°C | [4] |

PART 2: The Strategic Role and Deprotection of the THP Group

The inclusion of a tetrahydropyranyl (THP) protecting group is a deliberate design choice that imparts orthogonality. In a multi-step synthesis, it allows the chemist to dictate which end of the linker reacts first. The THP ether is stable under a wide range of conditions, including those involving strong bases, organometallics, and hydrides, making it robust enough to withstand many initial conjugation chemistries targeting the azide handle.[5][6]

The true utility of the THP group, however, lies in its controlled removal under mild acidic conditions to liberate the parent alcohol, which in this case, reveals the reactive terminal alkyne.[5][7]

Mechanism of THP Deprotection

The deprotection proceeds via acid-catalyzed hydrolysis of the acetal.[7]

-

Protonation: The ether oxygen of the THP group is protonated by an acid catalyst.

-